N-Boc-(+/-)-amino-3-methylpent-4-enal
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Overview
Description
N-Boc-(+/-)-amino-3-methylpent-4-enal is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-amino-3-methylpent-4-enal typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity . These methods allow for the continuous production of Boc-protected amines with high yields and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-amino-3-methylpent-4-enal can undergo various types of chemical reactions, including:
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Deprotection: Free amines.
Scientific Research Applications
N-Boc-(+/-)-amino-3-methylpent-4-enal has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-(+/-)-amino-3-methylpent-4-enal primarily involves its role as a protected intermediate. The Boc group protects the amino group from unwanted reactions, allowing for selective transformations at other functional groups. Upon deprotection, the free amine can participate in various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
N-Boc-amino acids: Similar in that they also feature a Boc-protected amino group.
N-Cbz-amino acids: Use a different protecting group (carbobenzyloxy) but serve a similar purpose in protecting the amino group during synthesis.
N-Alloc-amino acids: Use an allyloxycarbonyl protecting group, offering different deprotection conditions.
Uniqueness
N-Boc-(+/-)-amino-3-methylpent-4-enal is unique due to its specific structure, which includes an aldehyde group and a Boc-protected amino group. This combination allows for versatile synthetic applications and selective reactions that are not possible with other protected amino compounds .
Properties
IUPAC Name |
tert-butyl N-(3-methyl-5-oxopent-1-en-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-6-11(5,7-8-13)12-9(14)15-10(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXKMLKJQUSVMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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